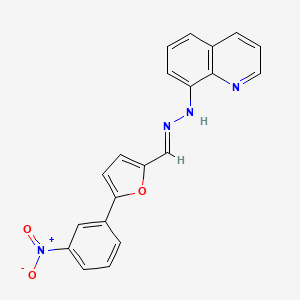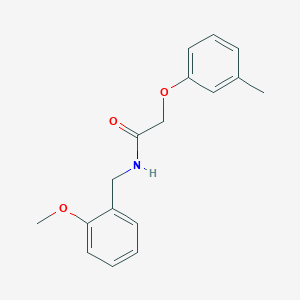
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide, commonly known as CWE, is a chemical compound that belongs to the family of N-acyl-substituted amino acids. CWE is a synthetic compound that has been extensively studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent.
作用機序
The exact mechanism of action of CWE is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters and ion channels. CWE has been shown to enhance the activity of GABAergic neurotransmission, which is responsible for inhibiting neuronal excitability. It also inhibits the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
CWE has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also exhibits anticonvulsant effects by reducing the excitability of neurons in the brain. Additionally, CWE has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
実験室実験の利点と制限
CWE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability. CWE is also highly soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, CWE has some limitations for use in laboratory experiments. It has a low water solubility, which may limit its use in aqueous-based experiments. Additionally, CWE has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for research on CWE. One area of interest is the development of novel analogs of CWE with improved pharmacological properties. Another area of interest is the investigation of the potential use of CWE in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of CWE in human clinical trials, which may pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, CWE is a synthetic compound that has been extensively studied for its potential therapeutic effects. It exhibits analgesic, anti-inflammatory, and anticonvulsant properties in animal models. The exact mechanism of action of CWE is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters and ion channels. CWE has several advantages for use in laboratory experiments, but it also has some limitations. Future research on CWE may lead to the development of novel therapeutic agents for the treatment of neurological disorders.
合成法
The synthesis of CWE involves the reaction of cyclohexylamine with ethyl 2-(4-methylphenyl)acetate in the presence of a catalyst. The resulting product is then purified using various techniques, such as recrystallization, column chromatography, and HPLC. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
CWE has been extensively studied for its potential therapeutic effects in various preclinical models. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. CWE has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
特性
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-18(16-7-5-4-6-8-16)17(19)13-15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXYYEXYBTUCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)


![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)



![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)

![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)